molecular formula C11H19NO3 B8189099 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester

Cat. No.: B8189099
M. Wt: 213.27 g/mol
InChI Key: YLHSUKDRBRKUDQ-UBGVJBJISA-N
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Description

5-endo-Hydroxy-3-aza-bicyclo[410]heptane-3-carboxylic acid tert-butyl ester is a bicyclic compound featuring a hydroxyl group, an aza group, and a carboxylic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an aziridine.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride or phosphorus tribromide to form corresponding halides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.

Major Products

    Oxidation: Formation of 5-endo-keto-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester.

    Reduction: Formation of 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-methanol.

    Substitution: Formation of 5-endo-chloro-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester.

Scientific Research Applications

Chemistry

In organic synthesis, 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

This compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its bicyclic structure may impart specific biological activities, making it a valuable scaffold in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, such as enzyme inhibition or receptor modulation. Research into these derivatives could lead to the development of new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the design of novel polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure may facilitate specific binding modes, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-exo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
  • 5-endo-Methoxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester
  • 5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid methyl ester

Uniqueness

5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The endo configuration of the hydroxyl group and the presence of the tert-butyl ester make it distinct from similar compounds, potentially leading to different reactivity and biological activity profiles.

Properties

IUPAC Name

tert-butyl (1R,5S)-5-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(13)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8?,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHSUKDRBRKUDQ-UBGVJBJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC2[C@@H](C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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